N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine
Description
N-(Furan-2-ylmethyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a 6-methylpyrimidin-4-amine core substituted with a furan-2-ylmethyl group at the N-position. Pyrimidine derivatives are widely studied due to their pharmacological relevance, including antimicrobial, anticancer, and ion channel-modulating activities .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-5-10(13-7-12-8)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKNIZKSVNHJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.
Mode of Action
Furan derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity.
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.
Pharmacokinetics
It’s worth noting that the compound n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine exhibited region-specific alterations in monoamine metabolism that differ from both the classic mao a or mao b inhibitors.
Biological Activity
N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring substituted with a furan moiety, which is crucial for its biological activity. The presence of these heterocycles contributes to the compound's reactivity and interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
2. Anticancer Properties
Research indicates that this compound has promising anticancer effects. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression.
3. Anti-inflammatory Effects
The compound also shows anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .
4. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viral infections, including those caused by influenza and HIV. The compound's efficacy is linked to its ability to interfere with viral replication processes .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanism : A study demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibits minimum inhibitory concentrations (MIC) as low as 16 µg/mL against certain bacterial strains, indicating strong antimicrobial potential.
- Anti-inflammatory Pathways : The compound was found to significantly reduce levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting its utility in treating inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Furan vs.
- Chlorine Substitution : The chloro analog (C₁₀H₁₀ClN₃O) has a higher molecular weight (223.66 vs. 190.23) and altered lipophilicity, which may influence membrane permeability and bioavailability .
Key Observations :
- Yields for aryl-substituted analogs vary widely (55–83%), likely due to electronic effects of substituents. Electron-withdrawing groups (e.g., -Cl, -F) may enhance reactivity in nucleophilic substitutions .
Antimicrobial Activity:
- Tetrazole Analogs : N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (structurally distinct but sharing the furan motif) exhibit potent antimicrobial activity. Compound 6 (a tetrazole derivative) inhibits Staphylococcus epidermidis at 4 µg/mL .
- Pyrimidine Analogs : Substituted pyrimidines like 2n and 2o are studied as KCa2 channel modulators but lack explicit antimicrobial data in the provided evidence .
Cytotoxic and Anticancer Activity:
- Dichlorobenzyl Derivatives : Compounds with dichlorobenzyl groups (e.g., 9–12a in ) show cytotoxic effects against cancer cell lines, though the furan-substituted compound’s activity remains unexplored in the evidence.
Key Observations :
- The furan moiety may enhance antimicrobial activity compared to non-heteroaromatic substituents, as seen in tetrazole derivatives .
- Chlorinated or fluorinated aryl groups (e.g., 2n, 2o) are more commonly associated with ion channel modulation than antimicrobial effects .
Crystallographic and Physicochemical Properties
- Crystal Packing : Pyrimidine derivatives with fluorophenyl groups (e.g., ) exhibit intramolecular N–H⋯N hydrogen bonds and π-π stacking, stabilizing their crystal structures .
- Melting Points: While data for the target compound is absent, analogs like 7b (a morpholino-substituted pyrimidine) melt at 167.8–169.5 °C, suggesting similar thermal stability for the furan derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
